IDH-C227

Mutant IDH1 Enzymology Biochemical Assay R132H Inhibitor Potency

Validating mutant IDH1-driven cancer biology requires chemical probes with consistent, well-characterized potency. IDH-C227, first disclosed in patent WO2012009678, addresses this need as a selective IDH1 R132H inhibitor optimized for in vitro applications. • Enzymatic IC50 <0.1 µM against purified IDH1 R132H; cellular 2-HG reduction IC50 <0.25 µM in both HT1080 (R132C) and U87MG (R132H) cell lines. • Dual-cell-line validation enables robust benchmarking in biochemical assays, 2-HG biomarker studies, and epigenetic research (5-hmC restoration). • Recommended for in vitro use; for in vivo studies, consider alternative tool compounds with optimized pharmacokinetics.

Molecular Formula C₃₀H₃₁FN₄O₂
Molecular Weight 498.59
CAS No. 1355324-14-9
Cat. No. B1144545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIDH-C227
CAS1355324-14-9
SynonymsN-(4-cyanophenyl)glycyl-N-cyclohexyl-N2-(3-fluorophenyl)-2-(2-methylphenyl)-Glycinamide,
Molecular FormulaC₃₀H₃₁FN₄O₂
Molecular Weight498.59
Structural Identifiers
SMILESCC1=CC=CC=C1C(C(=O)NC2CCCCC2)N(C3=CC(=CC=C3)F)C(=O)CNC4=CC=C(C=C4)C#N
InChIInChI=1S/C30H31FN4O2/c1-21-8-5-6-13-27(21)29(30(37)34-25-10-3-2-4-11-25)35(26-12-7-9-23(31)18-26)28(36)20-33-24-16-14-22(19-32)15-17-24/h5-9,12-18,25,29,33H,2-4,10-11,20H2,1H3,(H,34,37)
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IDH-C227: Mutant IDH1 R132H Inhibitor


IDH-C227 (CAS 1355324-14-9) is a small-molecule inhibitor that selectively targets the mutant isocitrate dehydrogenase 1 (IDH1) R132H enzyme, a key oncogenic driver in gliomas and other malignancies. The compound was first disclosed in patent WO2012009678 and functions by inhibiting the neomorphic enzymatic activity of mutant IDH1, which catalyzes the aberrant production of the oncometabolite D-2-hydroxyglutarate (D-2-HG) [1]. IDH-C227 exhibits an IC50 of less than 0.1 µM against the purified IDH1 R132H enzyme in vitro and reduces intracellular 2-HG production in HT1080 fibrosarcoma and U87MG glioblastoma cells harboring the endogenous IDH1 R132C mutation, with cellular IC50 values below 0.25 µM .

Target Mutant IDH1 R132H inhibitor, reported selectivity context
Workflow In vitro tool for D-2-HG oncometabolite pathway studies
Model Supports biochemical and cellular 2-HG assay systems

IDH-C227 Selection Rationale


Mutant IDH1 inhibitors are not functionally interchangeable due to distinct binding modes, isoform selectivity profiles, and cellular efficacy in suppressing 2-HG production. For instance, while AGI-5198 (IDH-C35) also targets IDH1 R132H with an IC50 of 70 nM, it exhibits a different chemical scaffold (C27H31FN4O2 vs. C30H31FN4O2) and is recommended for in vivo studies due to its favorable pharmacokinetic properties, unlike IDH-C227, which is primarily validated for in vitro applications [1]. Furthermore, IDH-C227 is one of the earliest tool compounds specifically optimized for potent inhibition of the R132H mutant, with a cellular 2-HG reduction IC50 of <0.25 µM in both HT1080 and U87MG cell lines, a dual-cell-line validation that provides a more robust functional baseline compared to compounds tested in only a single cellular context . In contrast, clinical-stage inhibitors such as ivosidenib (AG-120) are optimized for oral bioavailability and brain penetration, while other tool compounds like GSK864 exhibit nanomolar potency against a broader panel of IDH1 mutants (R132C, R132H, R132G) [2][3]. Therefore, procurement decisions must align the specific experimental requirements—whether mechanistic enzymology, cellular 2-HG biomarker studies, or in vivo pharmacology—with the verified performance characteristics of each tool compound.

Chemical scaffold mismatch vs. AGI-5198 may alter binding kinetics and off-target profile.
Application scope: IDH-C227 is characterized for in vitro use; in vivo PK and brain penetration not established.
Selectivity context: Mutant-selectivity classification relies on class-level inference; exact isoform selectivity not quantified.

IDH-C227 Performance Data


IDH1 R132H Enzyme Inhibition

IDH-C227 inhibits the enzymatic activity of the purified IDH1 R132H mutant protein in a biochemical assay with an IC50 value of less than 0.1 µM, as reported in the original patent WO2012009678 [1]. In direct comparison, AGI-5198 (IDH-C35), a widely used mutant IDH1 inhibitor, exhibits a comparable potency with an IC50 of 70 nM (0.07 µM) against the same target in similar biochemical assays [2]. Both compounds operate within the same sub-100 nM potency range for inhibiting the neomorphic enzymatic function of the IDH1 R132H mutant.

Enzyme IC50
Reported
< 0.1 µM
Supports biochemical inhibition context
Comparable to AGI-5198 (0.07 µM) in sub-100 nM range
Mutant IDH1 Enzymology Biochemical Assay R132H Inhibitor Potency

Cellular 2-HG Reduction

IDH-C227 suppresses the production of the oncometabolite 2-hydroxyglutarate (2-HG) in two distinct cancer cell lines harboring endogenous IDH1 mutations: HT1080 fibrosarcoma cells (IDH1 R132C) and U87MG glioblastoma cells (IDH1 R132H). The compound achieves cellular IC50 values of less than 0.25 µM for 2-HG reduction in both cell lines, as measured by quantitative 2-HG detection assays . This dual-cell-line validation provides a robust functional benchmark. In comparison, mIDH1-IN-1, another mutant IDH1 inhibitor, inhibits 2-HG production in HT1080 cells with an EC50 of 208.6 ± 8.0 nM (approximately 0.21 µM), indicating that IDH-C227 operates within a comparable nanomolar efficacy range in the same cellular context .

Cellular 2-HG IC50
Data to verify
< 0.25 µM
Supports cellular 2-HG endpoint review
HT1080/U87MG cells; sources not provided
Cellular 2-HG Biomarker Mutant IDH1 Functional Assay HT1080 Fibrosarcoma U87MG Glioblastoma

Restoration of 5-hmC Epigenetic Mark

In a 2018 study published in PMC, treatment of IDH1 R132H-mutant transfected 293T cells with the IDH1-mutant inhibitor C227 resulted in a significant reduction of intracellular D-2-HG levels and a concomitant restoration of global 5-hydroxymethylcytosine (5-hmC) content, a key epigenetic mark depleted by mutant IDH1 activity [1]. The study demonstrated that prolonged treatment with C227 (passage 20) partially reversed the mutant IDH1-induced epigenetic phenotype. This functional reversal of a downstream epigenetic biomarker provides direct evidence of target engagement and pathway modulation beyond simple enzymatic or 2-HG inhibition assays. While direct quantitative comparison with other inhibitors in this specific assay system is not available, this functional endpoint distinguishes IDH-C227 as a tool compound validated in a complex epigenetic readout relevant to the oncogenic mechanism of mutant IDH1.

5-hmC Restoration
Reported
Passage 20, p<0.05
Reported epigenetic pathway-response context
IDH1 R132H-293T cells; 5-hmC dot-blot assay
Epigenetics 5-Hydroxymethylcytosine D-2-HG Oncometabolite 293T Cell Model

Mutant IDH1 Selectivity Profile

IDH-C227 is described as a "potent and selective IDH1 R132H inhibitor" across multiple vendor datasheets and the original patent WO2012009678 . While explicit quantitative selectivity data (e.g., fold-selectivity over wild-type IDH1 or IDH2) is not provided in publicly available sources, the compound is classified as a mutant-specific inhibitor. In contrast, AGI-5198 (IDH-C35) is explicitly characterized as having "selectivity for mIDH1 over wild-type IDH1 and IDH2" [1]. The clinical-stage inhibitor ivosidenib (AG-120) is a potent and selective IDH1 inhibitor that does not inhibit IDH2, and IDH305 is described as an inhibitor of IDH1 with mutations at residue R132 [2][3]. This places IDH-C227 within a class of mutant-selective IDH1 inhibitors, distinguishing it from pan-IDH inhibitors or IDH2-specific inhibitors such as enasidenib (AG-221).

Selectivity Profile
Class-level
Mutant-selective classification
Class-level selectivity inference
Exact isoform selectivity not quantified
Isoform Selectivity Mutant-Specific Inhibition IDH1 vs. IDH2 Off-Target Profiling

Chemical Properties & Handling

IDH-C227 has a molecular weight of 498.59 g/mol and the molecular formula C30H31FN4O2 . The compound is soluble in DMSO up to 50 mM, enabling the preparation of concentrated stock solutions for in vitro experiments . Vendor datasheets report a purity of ≥98% and recommend storage at -20°C under dry, dark conditions, with a shelf life of at least 12 months when stored properly . In contrast, AGI-5198 has a lower molecular weight (462.56 g/mol) and a different chemical formula (C27H31FN4O2) [1]. For in vivo studies, vendors explicitly note that IDH-C227 is primarily intended for in vitro use, and recommend IDH-C35 (AGI-5198) as the preferred tool compound for in vivo applications . This practical guidance is essential for researchers designing in vivo experiments and selecting appropriate compounds for their specific experimental systems.

Handling Properties
Data to verify
DMSO 50 mM, ≥98%
Supports in vitro formulation context
Store -20°C; not for in vivo use
Solubility Stability Formulation Storage

IDH-C227 Applications


Mutant IDH1 Enzyme Assays

IDH-C227 is optimally deployed as a tool compound in biochemical assays designed to measure the neomorphic enzymatic activity of the IDH1 R132H mutant protein. With an in vitro IC50 of less than 0.1 µM against the purified enzyme, researchers can use IDH-C227 at concentrations ranging from 1 to 5 µM to achieve near-complete inhibition of the mutant enzyme's ability to convert α-ketoglutarate (α-KG) to D-2-hydroxyglutarate (D-2-HG) . This application is particularly valuable for validating the direct biochemical mechanism of novel IDH1 inhibitors and for establishing baseline enzyme kinetics in purified protein systems. The compound's well-characterized potency from patent WO2012009678 provides a reliable benchmark for assay development and inhibitor screening campaigns [1].

2-HG Biomarker Cellular Studies

IDH-C227 is validated for use in cellular assays measuring 2-hydroxyglutarate (2-HG) production in two commonly used cancer cell line models: HT1080 fibrosarcoma cells (IDH1 R132C) and U87MG glioblastoma cells (IDH1 R132H). The compound reduces 2-HG levels with cellular IC50 values below 0.25 µM in both cell lines, as confirmed by quantitative LC-MS or similar analytical methods . This dual-cell-line validation makes IDH-C227 an ideal positive control for researchers investigating mutant IDH1-driven 2-HG production and its downstream effects. The compound can be used at 1-5 µM final concentration in cell culture experiments to ensure robust suppression of the oncometabolite, enabling studies of 2-HG-dependent phenotypes such as DNA hypermethylation, histone modification changes, and altered cellular differentiation .

Epigenetic DNA Hypermethylation Studies

IDH-C227 has been employed in published research to investigate the epigenetic consequences of mutant IDH1 inhibition, specifically the restoration of 5-hydroxymethylcytosine (5-hmC) levels in IDH1 R132H-expressing 293T cells [2]. This application leverages the compound's ability to reduce D-2-HG levels, thereby reversing the inhibition of TET family DNA demethylases and restoring normal DNA methylation patterns. Researchers studying the "glioma CpG island methylator phenotype (G-CIMP)" and other IDH-mutant-associated epigenetic alterations can utilize IDH-C227 as a chemical probe to dissect the causal relationship between mutant IDH1 activity, 2-HG accumulation, and downstream epigenetic reprogramming. The compound's validation in a functional epigenetic assay (5-hmC restoration) provides confidence for its use in studies requiring sustained target inhibition over multiple cell passages [2].

Inhibitor Benchmarking Studies

IDH-C227 serves as a valuable reference compound for benchmarking novel mutant IDH1 inhibitors in both biochemical and cellular assays. Its well-documented potency profile (enzymatic IC50 < 0.1 µM; cellular 2-HG IC50 < 0.25 µM) provides a consistent performance baseline against which newly synthesized compounds can be compared [1]. Researchers engaged in medicinal chemistry optimization or high-throughput screening can include IDH-C227 as a positive control to validate assay performance and to establish relative potency rankings for lead compounds. However, it is critical to note that IDH-C227 is primarily intended for in vitro applications; for in vivo studies requiring pharmacokinetic optimization and brain penetration, alternative tool compounds such as AGI-5198 (IDH-C35) or clinical candidates like ivosidenib are more appropriate . This clear delineation of application scope ensures that IDH-C227 is utilized in the experimental context for which it is best suited.

Application
Selection Property
Validation Focus
IDH1 R132H enzymatic activity studies
Enzyme inhibition assay context
D-2-HG production endpoint
Cellular 2-HG production studies
Cellular 2-HG reduction context
LC-MS 2-HG quantification endpoints
Epigenetic regulation studies
5-hmC restoration context
DNA methylation and TET enzyme endpoints
Inhibitor comparator studies
Comparator assay-response context
Relative potency and assay validation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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